molecular formula C12H18ClNO B6156779 rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis CAS No. 923595-98-6

rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis

Cat. No. B6156779
CAS RN: 923595-98-6
M. Wt: 227.7
InChI Key:
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Description

Rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis (RPCA-HCl, cis) is a cyclic amine derivative of racemic 4-phenoxycyclohexanamine (RPCA). RPCA-HCl, cis has been studied for its potential applications in various fields, such as synthetic organic chemistry, pharmaceuticals, and biochemistry. The compound has been used in various laboratory experiments, and its mechanism of action and biochemical and physiological effects have been studied.

Scientific Research Applications

Rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis-HCl, cis has been studied for its potential application in various fields, such as synthetic organic chemistry, pharmaceuticals, and biochemistry. The compound has been used in various laboratory experiments, such as the synthesis of polyamides and polyesters, the synthesis of amino acids, and the synthesis of heterocyclic compounds. It has also been used in the synthesis of biologically active compounds, such as antibiotics, analgesics, and anti-inflammatory agents.

Mechanism of Action

Rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis-HCl, cis acts as an acid catalyst in the condensation reaction between 4-phenoxycyclohexanamine and 1,1-dichloroethane. The reaction is believed to involve the formation of an intermediate, which is then hydrolyzed to form the product. The hydrolysis is believed to be facilitated by the presence of hydrochloric acid, which acts as a proton donor.
Biochemical and Physiological Effects
rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis-HCl, cis has been studied for its potential biochemical and physiological effects. The compound has been found to have antibacterial, antifungal, and anti-inflammatory properties. It has also been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of compounds that are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

Rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis-HCl, cis has several advantages for laboratory experiments. The compound is relatively inexpensive and readily available. It is also relatively stable and can be stored for long periods of time without significant degradation. Furthermore, the reaction is relatively simple and can be carried out in a short amount of time. However, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis-HCl, cis. The compound could be used in the development of new synthetic methods, such as the synthesis of polyamides and polyesters. It could also be used in the synthesis of biologically active compounds, such as antibiotics, analgesics, and anti-inflammatory agents. Additionally, the compound could be used in the development of new inhibitors of the enzyme COX-2. Finally, further research could be done to explore the potential biochemical and physiological effects of rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis-HCl, cis.

Synthesis Methods

Rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis-HCl, cis is synthesized by the condensation of 4-phenoxycyclohexanamine with 1,1-dichloroethane in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere of nitrogen and is followed by the addition of hydrochloric acid to the reaction mixture. The product is then isolated by precipitation and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Phenol", "Sodium hydroxide", "Bromine", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in the presence of a catalyst to yield 4-bromocyclohexene.", "Step 2: Nucleophilic substitution of phenol with 4-bromocyclohexene using sodium hydroxide to yield 4-phenoxycyclohexene.", "Step 3: Reduction of 4-phenoxycyclohexene using ammonia in the presence of a catalyst to yield rac-(1s,4s)-4-phenoxycyclohexan-1-ol.", "Step 4: Conversion of rac-(1s,4s)-4-phenoxycyclohexan-1-ol to rac-(1s,4s)-4-phenoxycyclohexan-1-amine using hydrochloric acid and a reducing agent.", "Step 5: Formation of rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis by reacting rac-(1s,4s)-4-phenoxycyclohexan-1-amine with hydrochloric acid." ] }

CAS RN

923595-98-6

Product Name

rac-(1s,4s)-4-phenoxycyclohexan-1-amine hydrochloride, cis

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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